Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
Overview
Description
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxy moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate typically involves the reaction of 4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)butanoic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Scientific Research Applications
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic effects in various medical conditions.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha . This suggests its potential role in modulating inflammatory pathways.
Comparison with Similar Compounds
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate can be compared with similar compounds such as:
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: This compound has a similar structure but with an acetate group instead of a butanoate group.
2-methoxy-4-(prop-2-en-1-yl)phenol: This compound lacks the ester group and has a hydroxyl group instead.
4-[(1E)-3-(4-methoxyphenyl)prop-1-en-1-yl]phenol: This compound has a similar phenoxy structure but with different substituents.
Properties
IUPAC Name |
methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDDQZRQKQNLCW-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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